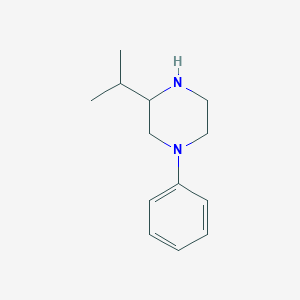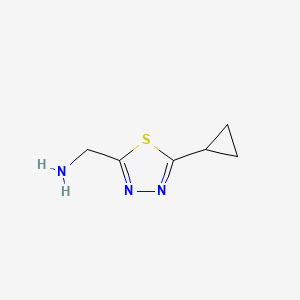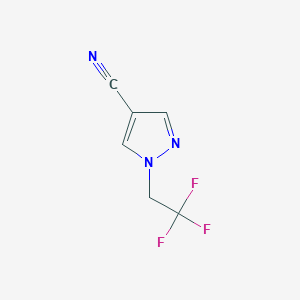
1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile
Übersicht
Beschreibung
“1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a trifluoroethyl group, which is a type of alkyl group that contains three fluorine atoms, and a carbonitrile group, which is a type of functional group that contains a carbon triple-bonded to a nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, along with the trifluoroethyl and carbonitrile groups. The presence of the nitrogen atoms in the pyrazole ring and the carbonitrile group could potentially allow for hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms in the trifluoroethyl group could potentially make this compound more lipophilic, while the nitrogen atoms in the pyrazole ring and the carbonitrile group could allow for hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- The compound 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a derivative of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile, has been investigated for its crystal structure using X-ray crystallography. The study provides insights into the mechanistic aspects of reactions involving pyrazolecarbonitrile derivatives (Liu, Chen, Sun, & Wu, 2013).
Synthesis and Antimicrobial Activities
- Novel derivatives of pyrazole-4-carbonitrile have been synthesized and evaluated for their antimicrobial properties. These derivatives are promising for the development of new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Electronic and Spectral Properties
- The interaction of a fluoropyrazolecarbonitrile derivative with fullerene molecules was studied to understand its electronic and spectral properties. The research highlights the enhancement of Raman activity upon adsorption with fullerene (Author, 2022).
Applications in Crop Protection
- The synthesis of pyrazole derivatives, including those with the trifluoroethyl group, has shown potential applications in crop protection. This underlines their relevance as key intermediates in the synthesis of agricultural chemicals (Plem, Müller, & Murguía, 2015).
Molecular Structure and Synthesis Methodology
- Various synthesis methodologies have been explored for pyrazole-4-carbonitrile derivatives. Studies include the analysis of molecular structure, vibrational frequencies, and electronic properties of these compounds (Al‐Azmi & Shalaby, 2018).
Environmentally Friendly Synthesis
- An aqueous, catalyst-free synthesis method for pyrazole-4-carbonitrile derivatives has been developed, highlighting an environmentally benign approach (Yu, Yao, Li, & Wang, 2014).
Wirkmechanismus
Target of Action
Similar compounds such as ubrogepant and atogepant are known to target the calcitonin gene-related peptide (cgrp) receptors . CGRP is a neuropeptide that plays a crucial role in the transmission of pain and the dilation of blood vessels.
Mode of Action
Compounds with similar structures, such as ubrogepant and atogepant, act as antagonists to the cgrp receptors . By binding to these receptors, they prevent CGRP from attaching to the receptors and triggering a response, thus inhibiting the pain pathway.
Biochemical Pathways
Cgrp receptor antagonists like ubrogepant and atogepant are known to affect the pain signaling pathway by blocking the action of cgrp .
Result of Action
Cgrp receptor antagonists like ubrogepant and atogepant are known to reduce the frequency and severity of migraines by blocking the action of cgrp .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2,2,2-trifluoroethyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N3/c7-6(8,9)4-12-3-5(1-10)2-11-12/h2-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAPTZUNRCHLCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



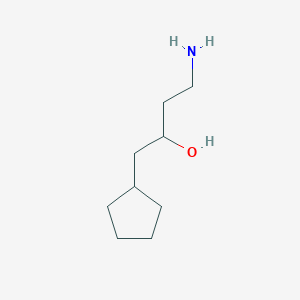
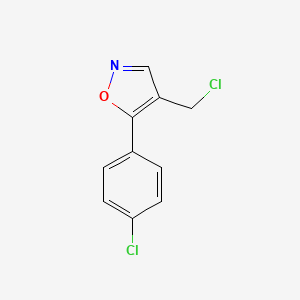
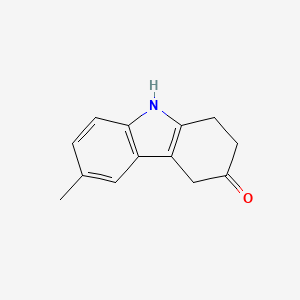
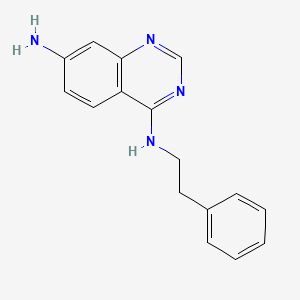

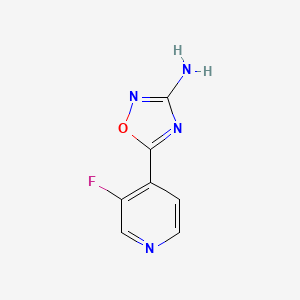
![1-{[1-(Bromomethyl)cyclobutyl]methoxy}-3-(methoxymethyl)benzene](/img/structure/B1376741.png)

![[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol](/img/structure/B1376745.png)
![[1-(2-Methoxyethyl)cyclobutyl]methanamine](/img/structure/B1376747.png)

